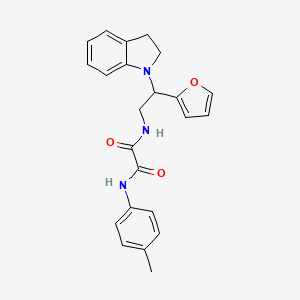

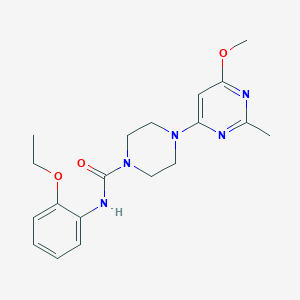

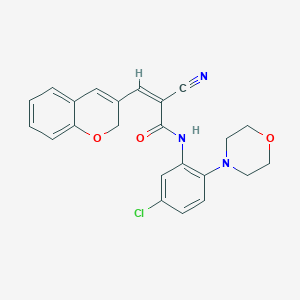

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic compounds like N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide involves multi-step chemical reactions, often starting from simpler molecules. Studies have demonstrated the effectiveness of methods such as 1,3-dipolar cycloaddition reactions for synthesizing furan and indole derivatives. For instance, the synthesis of 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one was achieved through such a reaction, showcasing the chemical strategies that can be employed to create structurally complex molecules (Nishtala & Basavoju, 2018).

Molecular Structure Analysis

The molecular structure of organic compounds provides crucial insights into their chemical behavior and potential applications. X-ray crystallography is a powerful tool for determining the three-dimensional structures of molecules. For example, the crystal structure of similar furan-indole derivatives reveals the formation of two-dimensional layered structures, indicating how molecular arrangement can influence material properties (Nishtala & Basavoju, 2018).

Chemical Reactions and Properties

The reactivity of a compound like N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is influenced by its functional groups. Studies on related molecules have shown that furan and indole moieties can undergo various chemical reactions, including cycloadditions, dearomative reactions, and coupling reactions, leading to a wide range of derivatives with potential biological activities (Zhang et al., 2016).

科学的研究の応用

Bioactive Furanyl-Substituted Compounds

Research into furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues showcases the significance of furan derivatives in medicinal chemistry. These compounds, including those with furan-2-yl substituents, exhibit diverse biological activities such as antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. Modifications of lead compound structures aim to optimize activity and selectivity, demonstrating the potential of furan derivatives in drug design and development (Ostrowski, 2022).

Biocatalytic Valorization of Furans

The inherent instability of furans like furfural presents challenges for synthetic modifications, yet their high functionality and versatility as building blocks are recognized. Biocatalysis emerges as a promising alternative for the valorization of furans, given the high selectivity of enzymes and mild reaction conditions. This approach includes biodetoxification, selective syntheses, and solvent-free esterifications, indicating potential industrial applications for furan derivatives (Domínguez de María & Guajardo, 2017).

Furan Derivatives in Sustainable Chemistry

5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, are explored for their potential as alternative feedstocks in the chemical industry. This research reviews advances in the synthesis of HMF and its application in producing polymers, functional materials, fuels, and other chemicals, showcasing the role of furan derivatives in the development of sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).

特性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-16-8-10-18(11-9-16)25-23(28)22(27)24-15-20(21-7-4-14-29-21)26-13-12-17-5-2-3-6-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXDSBHZNIWYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2484388.png)

![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)